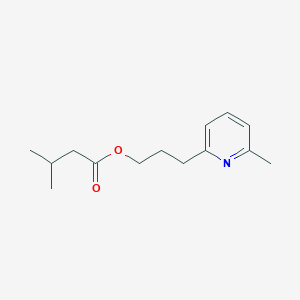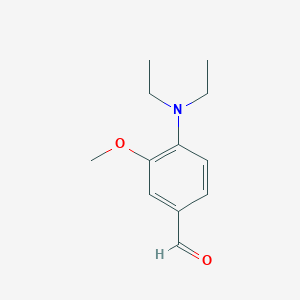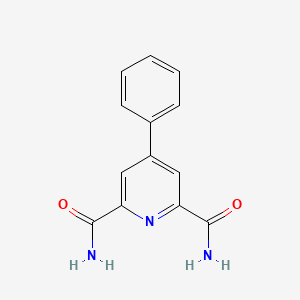![molecular formula C10H13NO4S B14343918 N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide CAS No. 105642-96-4](/img/structure/B14343918.png)
N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide is an organic compound that features a benzamide core with methanesulfonyl and dimethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide typically involves the reaction of 4-dimethylaminobenzamide with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the benzamide core can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation Reactions: Major products are sulfone derivatives.
Reduction Reactions: The primary products are amines.
Wissenschaftliche Forschungsanwendungen
N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide has several applications in scientific research:
Wirkmechanismus
The mechanism by which N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide exerts its effects involves the interaction of the methanesulfonyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecule . The benzamide core can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Methanesulfonyl)-4-methylbenzamide: Similar structure but lacks the dimethyl substitution on the benzamide core.
N-(Tosyl)-4-dimethylbenzamide: Contains a tosyl group instead of a methanesulfonyl group.
N-(Methanesulfonyl)oxy]-N,4-dimethylbenzenesulfonamide: Features a sulfonamide group instead of a benzamide core.
Uniqueness
N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide is unique due to the presence of both methanesulfonyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
105642-96-4 |
|---|---|
Molekularformel |
C10H13NO4S |
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
[methyl-(4-methylbenzoyl)amino] methanesulfonate |
InChI |
InChI=1S/C10H13NO4S/c1-8-4-6-9(7-5-8)10(12)11(2)15-16(3,13)14/h4-7H,1-3H3 |
InChI-Schlüssel |
RISAPHWGPICUNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N(C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)





![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
methanone](/img/structure/B14343892.png)

![N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14343902.png)


